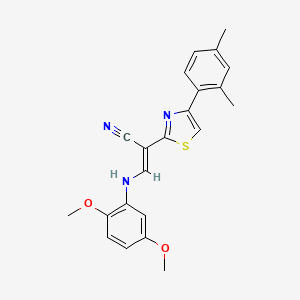

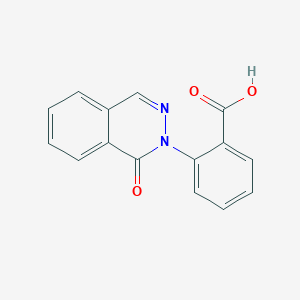

![molecular formula C18H14N2O2S B2714853 2-(2-羟基苯基)-7-甲基-1,2,3,4a,5,10a-六氢咔唑并[2,3-d]嘧啶-4-硫酮 CAS No. 2097883-07-1](/img/structure/B2714853.png)

2-(2-羟基苯基)-7-甲基-1,2,3,4a,5,10a-六氢咔唑并[2,3-d]嘧啶-4-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Molecular Structure Analysis

The molecular structure of thioxopyrimidines can be investigated using computational tools . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .

Chemical Reactions Analysis

The reaction mechanisms for the synthesis of thioxopyrimidines often involve nucleophilic addition and subsequent cyclization into the 2-thioxopyrimidine moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of thioxopyrimidines can be predicted using computational tools . Some molecular properties that can be computed include ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability .

科学研究应用

Anti-Inflammatory Properties

Pyrimidine-2(1H)-thiones have demonstrated anti-inflammatory potential. In a study, compounds derived from this class were evaluated for their in vivo anti-inflammatory activity. Notably, compounds ETT and DMT exhibited good activity comparable to standard anti-inflammatory agents .

Antioxidant Activity

Many pyrimidine-2(1H)-thiones exhibit antioxidant properties. These compounds were tested using standard free radical scavenging assays (DPPH, Nitric oxide radicals). The results revealed significant antioxidant activity for most pyrimidine-2(1H)-thiones, while pyrimidine-2(1H)-ones derivatives did not show any activity .

Anti-Cancer Potential

In vitro anti-cancer activity was assessed using MTT assays. Among the synthesized compounds, CLU and ETU showed significant activity against HeLa and HepG2 cell lines, respectively. These findings highlight the potential of pyrimidine-2(1H)-thiones as anti-cancer agents .

Anti-Biofilm Activity

A novel class of 4-methoxybenzofuran-5-oyl conjugated 3,4-dihydropyrimidin-2(1H)-thione derivatives demonstrated excellent anti-biofilm activity against K. planticola. Compound 4f exhibited an IC50 value of 3.6 μg/mL, equivalent to the standard drug ciprofloxacin .

Medicinal Chemistry Applications

Pyrimidine derivatives play a vital role in medicinal chemistry. Their hydroxyl group-containing structures are relevant in drug design. Additionally, pyrimidines are present in vitamins (e.g., B2) and coenzymes, emphasizing their biological significance .

Synthetic Chemistry

The synthesis of substituted pyrimidines, including pyrimidine-2(1H)-thiones, is an essential area of synthetic chemistry. Researchers have developed efficient methods to access these compounds, contributing to drug discovery and development .

未来方向

The potential of thioxopyrimidines is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

作用机制

Target of Action

For instance, some pyrimidine derivatives are known to inhibit D-Dopachrome Tautomerase, a key enzyme in certain cancers .

Mode of Action

Pyrimidine derivatives often interact with their targets by binding to active sites, thereby interfering with the biological activity of the target .

Biochemical Pathways

Without specific information on “2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione”, it’s hard to say which biochemical pathways it affects. Some pyrimidine derivatives have been found to affect the mitogen-activated protein kinase (mapk) pathway .

Pharmacokinetics

Pyrimidine derivatives can have varied pharmacokinetic properties depending on their specific structures .

Result of Action

Some pyrimidine derivatives have been found to have antitumor, antiviral, anti-inflammatory, analgesic, anti-Alzheimer, and antioxidant properties .

属性

IUPAC Name |

2-(2-hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-10-6-7-15-11(8-10)9-13-17(22-15)19-16(20-18(13)23)12-4-2-3-5-14(12)21/h2-8,13,16-17,19,21H,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHUBGUIMXUTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3C(C2)C(=S)NC(N3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156590521 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

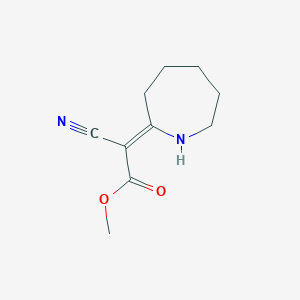

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)

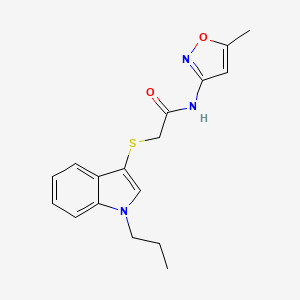

![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)

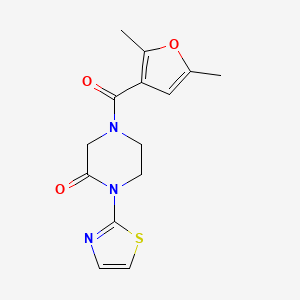

![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)

![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)